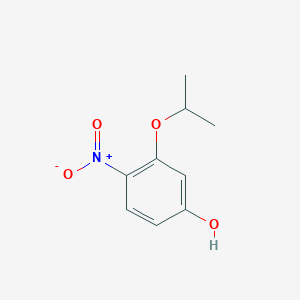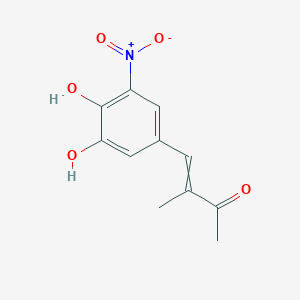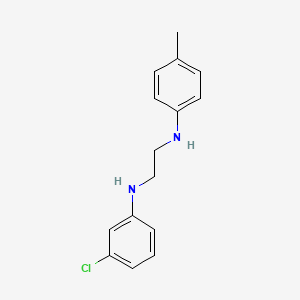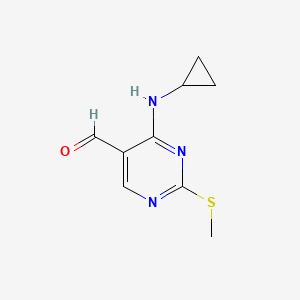
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropylamino group at the 4-position, a methylsulfanyl group at the 2-position, and an aldehyde group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine. The methylsulfanyl group can be added through a thiolation reaction using a suitable thiol reagent.
Formylation: The aldehyde group at the 5-position can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropylamino and methylsulfanyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Cyclopropylamine, thiol reagents
Major Products Formed
Oxidation: 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid
Reduction: 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the development of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropylamino and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde
- 4-Cyclopropylamino-2-methylthio-pyrimidine-5-carbaldehyde
- 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-methanol
Uniqueness
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The cyclopropylamino group can enhance its stability and binding interactions, while the methylsulfanyl group can influence its reactivity and solubility.
Propriétés
Numéro CAS |
211247-46-0 |
|---|---|
Formule moléculaire |
C9H11N3OS |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3OS/c1-14-9-10-4-6(5-13)8(12-9)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11,12) |
Clé InChI |
TWIGATDHHWUGHA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)NC2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


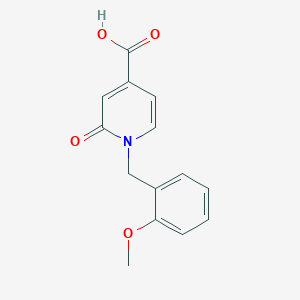
![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8669670.png)
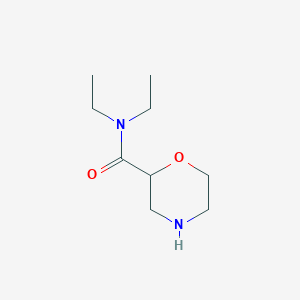
![tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8669685.png)
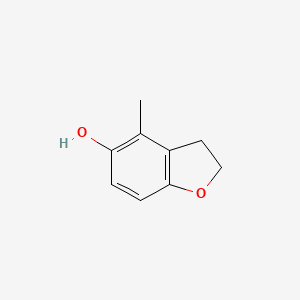
![2-[4-(Bromomethyl)phenyl]acetamide](/img/structure/B8669697.png)

![6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8669710.png)
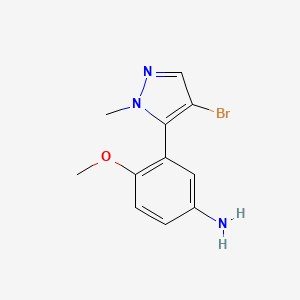
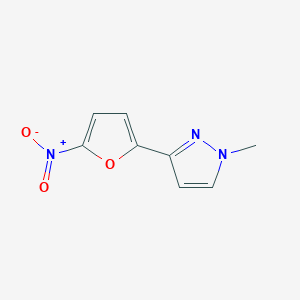
![N-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-2-piperidino-7-thiazolo[4,5-b]pyridinecarboxamide](/img/structure/B8669747.png)
